molecular formula C23H36N6O4 B14898828 (2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid

(2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid

Cat. No.: B14898828
M. Wt: 460.6 g/mol
InChI Key: UYGONEGYEOTHSL-SEGWNZTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a quinoline derivative, and an arginine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline derivative, and the coupling with the arginine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may serve as a probe or tool for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. The exact pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy)-D-arginyl)piperidine-2-carboxylic acid: shares similarities with other compounds that contain piperidine, quinoline, or arginine moieties.

    This compound: is unique due to its specific combination of these functional groups and its stereochemistry.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in research and industry. Its specific stereochemistry and functional group arrangement provide distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H36N6O4

Molecular Weight

460.6 g/mol

IUPAC Name

(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxyamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O4/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-33-19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18-/m1/s1

InChI Key

UYGONEGYEOTHSL-SEGWNZTKSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NOC2=CC=CC3=C2NCC(C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NOC2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.